molecular formula C3H2ClF3 B15046348 3-Chloro-2,3,3-trifluoroprop-1-ene

3-Chloro-2,3,3-trifluoroprop-1-ene

Cat. No.: B15046348
M. Wt: 130.49 g/mol
InChI Key: VTOPKRLXDFCFGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,3,3-trifluoroprop-1-ene can be synthesized through fluorination and dehydrohalogenation reactions starting with 1,1,1,3,3-pentachloropropane . The process involves the use of hydrogen fluoride as a fluorinating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves a multi-step process that includes the fluorination of 1,1,1,3,3-pentachloropropane followed by dehydrohalogenation. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,3,3-trifluoroprop-1-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2,3,3-trifluoroprop-1-ene has diverse applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,3,3-trifluoroprop-1-ene is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its lower global warming potential makes it a more environmentally friendly option compared to other chlorofluorocarbons .

Properties

Molecular Formula

C3H2ClF3

Molecular Weight

130.49 g/mol

IUPAC Name

3-chloro-2,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C3H2ClF3/c1-2(5)3(4,6)7/h1H2

InChI Key

VTOPKRLXDFCFGJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)Cl)F

Origin of Product

United States

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